Tolytriazole Sodium Salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tolyltriazole typically involves the diazotization of ortho-toluenediamine with a nitrite, followed by a reaction with sodium hydroxide . The process can be summarized as follows:

Diazotization: Ortho-toluenediamine is treated with a nitrite to form a diazonium salt.

Cyclization: The diazonium salt undergoes cyclization to form tolyltriazole.

Neutralization: Tolyltriazole is then neutralized with sodium hydroxide to produce sodium 4-tolyltriazole.

Industrial Production Methods: In industrial settings, the production of sodium 4-tolyltriazole involves placing tolyltriazole, liquid alkali, and deionized water into a preparation kettle. The mixture is stirred at temperatures between 40 to 100°C for 0.5 to 1 hour, followed by the addition of a decolorizing agent . The solution is then filtered to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tolytriazole Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, particularly with halogenated organics and other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated organics, isocyanates, epoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield halogenated triazoles .

Applications De Recherche Scientifique

Key Applications

-

Water Treatment

- Cooling Towers and Boilers : Tolytriazole sodium salt is extensively used in cooling towers and boiler systems to prevent corrosion of copper components. It forms a protective layer that enhances the longevity of these systems .

- Closed-Loop Systems : In geothermal heating and cooling systems, it prevents corrosion in heat exchangers and piping systems .

- Automotive Applications

- Metalworking Fluids

- Electronics Industry

- Industrial Cleaning Agents

- Paints and Coatings

- Oilfield Chemicals

- Fire Suppression Systems

Case Study 1: Cooling Tower Application

A study conducted on a cooling tower system demonstrated that the inclusion of this compound significantly reduced corrosion rates in copper tubing by forming a stable protective layer. Over a six-month period, the system showed no signs of pitting or degradation.

Case Study 2: Automotive Coolant Formulation

In an evaluation of automotive coolants containing this compound, tests indicated a marked improvement in the lifespan of radiator components compared to those using traditional inhibitors. The study highlighted a reduction in maintenance costs due to decreased frequency of component replacements.

Safety and Toxicity Considerations

While this compound is effective as a corrosion inhibitor, safety data indicates that it can cause skin burns and eye damage upon contact. It is also toxic to aquatic life with long-lasting effects. Proper handling procedures must be implemented to mitigate these risks .

Mécanisme D'action

The primary mechanism by which sodium 4-tolyltriazole exerts its effects is through the formation of a protective film on metal surfaces. This film inhibits corrosion by preventing the interaction between the metal and corrosive agents . The compound forms a stable coordination complex with metal ions, particularly copper, which enhances its corrosion inhibition properties .

Comparaison Avec Des Composés Similaires

Benzotriazole: Similar in structure but lacks the methyl group present in tolyltriazole.

Hydroxybenzotriazole: Another derivative of benzotriazole with different functional groups.

Uniqueness: Tolytriazole Sodium Salt is unique due to its enhanced solubility in organic solvents and its superior corrosion inhibition properties compared to benzotriazole . Its ability to form stable complexes with metal ions makes it particularly effective in industrial applications .

Propriétés

IUPAC Name |

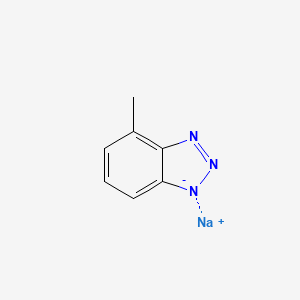

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.